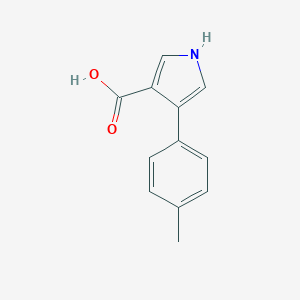
4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid
説明
Synthesis Analysis
The synthesis of 4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic Acid derivatives can be achieved through various synthetic routes. For example, the reaction between appropriately substituted 2H-azirines and enamines yields a mixture of dihydropyrroles, which upon acid treatment, provides pyrrole-2-carboxylic acid derivatives in moderate to high yields (Law et al., 1984). Another approach involves the unusual ring annulation of acetylenic esters and α-amino acids under neutral conditions, offering a direct synthesis pathway to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives (Alizadeh et al., 2008).
Molecular Structure Analysis
The molecular structure of these derivatives is crucial for understanding their reactivity and interaction with biological targets. The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, have been determined, showcasing the importance of hydrogen-bonded pairs in the molecular packing (Law et al., 1984).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For instance, the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate affords significant compounds with potential biological applications (Massa et al., 1989). These reactions are pivotal for designing new molecules with enhanced biological activities.
科学的研究の応用
Inhibitors of Glycolic Acid Oxidase : Compounds with a structure similar to 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid have been studied as inhibitors of glycolic acid oxidase. These compounds showed potency in inhibiting the conversion of glycolate to oxalate, which could have implications for conditions like hyperoxaluria (Rooney et al., 1983).
Synthesis of Pyrrole Derivatives : Research has been conducted on the reaction of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acids with acetone and p-toluidine, leading to the formation of derivatives similar to 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid. These compounds have potential applications in the synthesis of novel organic compounds (Mukovoz et al., 2015).
Glycine Site Antagonists : Derivatives of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid have been studied as glycine site antagonists at the N-methyl-D-aspartate (NMDA) receptor complex. These compounds could be relevant for therapeutic applications in neurological disorders (Balsamini et al., 1998).
Synthesis of Novel Antimicrobial Agents : Some novel derivatives of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising antibacterial and antifungal properties, indicating potential applications in the development of new antimicrobial drugs (Hublikar et al., 2019).
Analgesic and Neurobehavioral Activity : Research on 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which are structurally related to 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid, has shown significant analgesic and neurobehavioral activity. This suggests potential applications in the treatment of pain and neurological conditions (Massa et al., 1989).
Safety And Hazards
特性
IUPAC Name |
4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJLJBWVJBNSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443392 | |
| Record name | 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
191668-22-1 | |
| Record name | 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



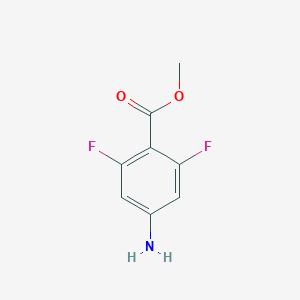
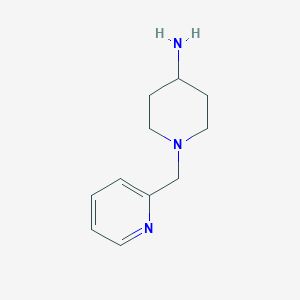

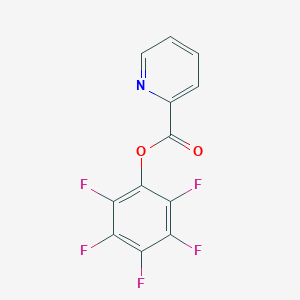
![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)
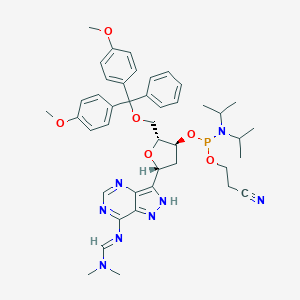
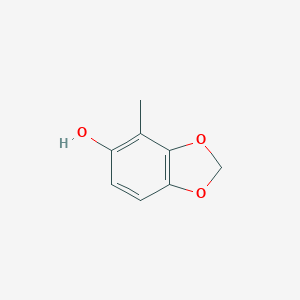
![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

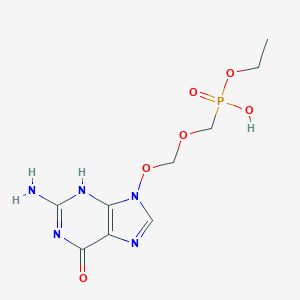
![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
